molecular formula C10H18O2 B1177122 xP4 protein CAS No. 142845-14-5

xP4 protein

Cat. No.: B1177122
CAS No.: 142845-14-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The xP4 protein, identified in the gastric and esophageal mucosa of Xenopus laevis, is a member of the trefoil factor (TFF) family, specifically an ortholog of mammalian TFF2 . Structurally, xP4 contains a conserved P-domain, characterized by three cysteine-rich loops, and shares 21% sequence homology with the heavy chain of the human hepatocyte growth factor (HGF) family . Its N-terminal region includes a hydrophobic secretory signal peptide, facilitating its release into mucosal secretions .

xP4 is co-secreted with the mucin MUC6 in esophageal goblet cells and gastric mucous neck cells, forming a water-insoluble, adherent inner mucus layer critical for mucosal protection . Unlike its paralog xP1 (a TFF1 ortholog), which acts as a reactive oxygen species (ROS) scavenger in gastric surface mucous cells, xP4 stabilizes the mucus matrix via Ca²⁺-dependent lectin interactions with MUC6, preventing shrinkage during secretion .

Properties

CAS No.

142845-14-5

Molecular Formula

C10H18O2

Synonyms

xP4 protein

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of xP4, TFF2, and TFF1

Protein Organism Localization Binding Partner Key Function(s) Homology to xP4
xP4 X. laevis Esophageal goblet cells, gastric mucous neck cells MUC6 Mucus barrier stabilization, lectin activity Self-reference
TFF2 Mammals Gastric mucous neck cells, antral glands MUC6 Mucosal repair, anti-inflammatory effects Ortholog
TFF1 Mammals Gastric surface mucous cells None (monomeric) ROS scavenging, epithelial restitution Paralog (via xP1)
  • xP4 vs. TFF2 :

    • Both bind MUC6 and stabilize mucus barriers, but xP4 exhibits stronger lectin-mediated crosslinking, critical for resisting mechanical stress in X. laevis .
    • TFF2 in mammals is implicated in mucosal repair post-injury, whereas xP4’s role in wound healing remains speculative .
  • xP4 vs. TFF1 (xP1) :

    • xP1 (TFF1 ortholog) is secreted independently of mucins and functions as a ROS scavenger, contrasting with xP4’s mucin-associated barrier role .
    • xP4 and xP1 display divergent expression gradients in the gastric mucosa, suggesting complementary protective mechanisms .
2.2 Comparison with Hepatocyte Growth Factor (HGF)

Despite 21% sequence homology with HGF’s heavy chain, xP4 lacks HGF’s mitogenic receptor-binding domains (e.g., NK1 domain) . While HGF promotes cell proliferation and tissue regeneration via MET receptor activation, xP4’s growth factor activity is indirect, linked to mucus matrix stabilization and mucosal integrity .

Research Findings and Mechanistic Insights

  • Secretory Granule Heterogeneity :
    • In X. laevis esophageal goblet cells, xP4 is localized in three granule types:

Type 1 (GSA-II⁺/xP4⁺) : Co-localized with MUC6, forming a cross-linked matrix.

Type 2 (GSA-II⁺/xP4⁻) : MUC6-rich granules lacking xP3.

Type 3 (GSA-II⁻/xP4⁻): Non-mucinous granules of unclear function . This granule diversity enables dynamic modulation of mucus rheology under varying physiological demands .

  • Ca²⁺-Dependent Lectin Activity :
    • xP4’s binding to MUC6 requires Ca²⁺, a feature conserved in mammalian TFF2-MUC6 interactions, highlighting evolutionary convergence in mucosal protection .

Contradictions and Unresolved Questions

  • Mammalian Homologs: notes uncertainty regarding xP4’s mammalian homologs, while lists xP4 as an alias for TFF2. This discrepancy suggests xP4 may represent a functional analog rather than a strict ortholog .
  • Growth Factor Activity : xP4’s proposed growth-promoting role lacks direct evidence, contrasting with HGF’s well-established mitogenic functions .

Q & A

Q. What structural features distinguish xP4 from other P-domain proteins, and how are they experimentally validated?

xP4 contains a potential N-glycosylation site and five pairs of basic residues that serve as cleavage sites, leading to glycosylation variants (Mr = 29,000 and 25,000) and post-translational modifications. These features are validated via deglycosylation assays (e.g., PNGase F treatment) combined with SDS-PAGE and Western blotting using antibodies like XGP-1, which specifically recognizes the deglycosylated form (Mr = 24,000) . Methodological rigor includes replicating results across multiple biological replicates and cross-referencing cDNA-derived molecular weight predictions.

Q. What are the standard protocols for quantifying xP4 in Xenopus laevis mucosal extracts?

Bradford or ninhydrin assays are commonly used for protein quantification, but interference from compounds like formaldehyde must be ruled out. For xP4-specific detection, combine total protein quantification with immunoblotting using validated antibodies. Ensure protocols include controls for glycosylation variants, as these alter electrophoretic mobility .

Q. How do researchers isolate xP4 while preserving its post-translational modifications?

Isolation involves tissue homogenization in protease-inhibitor-containing buffers, followed by affinity chromatography (e.g., lectin columns for glycosylated proteins) or immunoprecipitation. Post-isolation, validate purity via mass spectrometry (MS) and confirm glycosylation status using enzymatic deglycosylation .

Q. What databases or tools provide reliable sequence or functional annotations for xP4?

Use the Proteins API (EMBL-EBI) to retrieve sequence data, structural predictions, and cross-species homologs. For functional annotation, integrate data from UniProt and model organism databases, but verify predictions experimentally due to limited homologs in divergent species .

Q. How are potential artifacts in xP4 detection (e.g., antibody cross-reactivity) addressed?

Validate antibodies using knockout models or siRNA-mediated xP4 knockdown. Compare results across multiple detection methods (e.g., ELISA vs. Western blot). Include negative controls in all assays and report nonspecific bands in publications to ensure transparency .

Advanced Research Questions

Q. How can conflicting data on xP4’s glycosylation impact be resolved in functional studies?

Contradictions often arise from tissue-specific glycosylation or experimental conditions (e.g., buffer pH affecting enzymatic activity). Address this by:

  • Conducting deglycosylation assays under controlled conditions.
  • Using site-directed mutagenesis to disrupt glycosylation sites.
  • Performing functional assays (e.g., ligand binding) with both glycosylated and deglycosylated forms .

Q. What computational strategies predict xP4 interaction partners, and how are they experimentally validated?

Use AlphaFold for structural predictions and tools like STRING for interaction networks. Validate predictions via co-immunoprecipitation (Co-IP) or crosslinking-MS. For low-abundance interactions, employ proximity-dependent biotinylation (e.g., BioID) followed by streptavidin pull-down .

Q. How should researchers design experiments to study xP4’s role in mucosal function, given its cleavage variability?

  • Hypothesis-driven design: Focus on specific cleavage products (e.g., C-terminal fragments recognized by XGP-1).
  • Multi-omics integration: Combine transcriptomics (xP4 expression levels) with proteomics (cleavage products) in mucosal samples.
  • Dynamic assays: Use time-course experiments to track cleavage events under stimuli like pH changes .

Q. What statistical approaches are recommended for analyzing xP4 expression variability across biological replicates?

For quantitative data (e.g., MS intensity values), apply ANOVA with post-hoc Tukey tests. For skewed distributions, use non-parametric tests (Mann-Whitney U). Report effect sizes and confidence intervals, and pre-register analysis plans to reduce bias .

Q. How can FAIR data principles be implemented in xP4 research to enhance reproducibility?

  • Findable: Deposit raw MS data in repositories like PRIDE with unique identifiers.
  • Accessible: Use open-access formats (e.g., .mzML for MS data).
  • Interoperable: Annotate datasets with ontologies (e.g., GO terms for function).
  • Reusable: Provide detailed metadata, including buffer compositions and instrument settings .

Methodological Resources

  • Structural Analysis: Proteins API (EMBL-EBI) for sequence retrieval and homolog mapping .
  • Experimental Design: Protocols from Determination of Protein Concentrations by Spectrophotometry for quantification .
  • Data Sharing: FAIR guidelines for depositing proteomics data .

Note: Avoid commercial tools like Thermo Fisher kits; prioritize open-access methodologies and peer-reviewed protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.